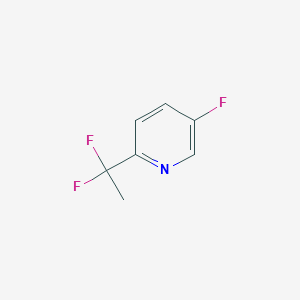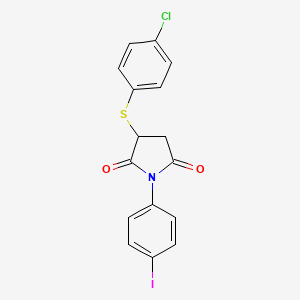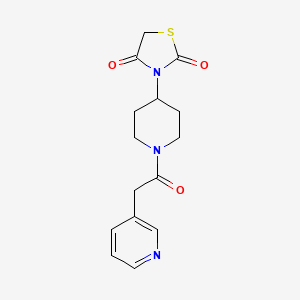
2-(1,1-Difluoroethyl)-5-fluoropyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,1-Difluoroethyl)-5-fluoropyridine is a fluorinated pyridine derivative. Its structure features a pyridine ring substituted with a fluorine atom and a 1,1-difluoroethyl group. This compound is relevant in various chemical research areas, particularly in the synthesis of fluorinated heterocycles, which are important in pharmaceuticals and agrochemical industries due to their enhanced biological activity and stability.
Synthesis Analysis
The synthesis of 2-amino-5-[18F]fluoropyridines, which can be related to the synthesis of fluoropyridine derivatives, was achieved through a palladium-catalyzed reaction involving radiofluorination of anisyl(2-bromopyridinyl-5)iodonium triflate. This method guarantees a successful subsequent amination reaction, demonstrating the potential for synthesizing related fluoropyridine compounds (Pauton et al., 2019).
Molecular Structure Analysis
The structure of N-fluoropyridinium trifluoromethanesulfonate provided the first experimental determination of the F-N+ bond length involving sp2 nitrogen, which is critical in understanding the molecular geometry and electron distribution in similar fluoropyridine compounds (Banks et al., 2003).
Chemical Reactions and Properties
Fluorinated pyridines, including derivatives similar to this compound, exhibit unique reactivity due to the electron-withdrawing nature of the fluorine atoms. For instance, palladium-catalyzed C-H fluorosilylation of 2-phenylpyridines leads to fluorosilylated products with enhanced fluorescence, indicating potential applications in materials science and organic electronics (Xiao et al., 2014).
Physical Properties Analysis
The physical properties of fluorinated pyridines significantly depend on the fluorination pattern. For example, the synthesis and characterization of fluoropyridine derivatives highlight the impact of fluorine substitution on boiling points, melting points, and solubility, critical for designing new compounds with desired physical properties (Qian et al., 1994).
Chemical Properties Analysis
The chemical properties of this compound derivatives are characterized by their reactivity towards nucleophiles and electrophiles, influenced by the presence of fluorine atoms. The study on Pd-catalyzed fluoro-carbonylation of aryl, vinyl, and heteroaryl iodides using 2-(difluoromethoxy)-5-nitropyridine highlights the versatility and reactivity of fluoropyridine compounds in forming acyl fluorides, demonstrating the broader applicability of fluorinated pyridines in synthetic chemistry (Liang et al., 2020).
Applications De Recherche Scientifique
Synthesis and Chemistry
- The synthesis and isolation of various fluoropyridine derivatives, including 2-chloro- and 2-amino-5-fluoropyridines, have been a focus in chemical research. These compounds are characterized by their volatility and basic nature, and their reactions with other chemical agents like ammonia have been studied to understand their chemical behavior and potential applications (Hand & Baker, 1989).
Radiochemistry and Medical Imaging
- 2-Amino-5-[18F]fluoropyridines have been synthesized for use in medical imaging, particularly in Positron Emission Tomography (PET). These compounds were produced through a palladium-catalyzed reaction, demonstrating their potential in diagnostic imaging (Pauton et al., 2019).
Transition Metal-Free Synthesis
- A study on the transition metal-free synthesis of various heterocycles, including the use of 2-(2-fluoropyridinium-1-yl)-1,1-bis[(trifluoromethyl)sulfonyl] ethan-1-ide, highlights the development of more environmentally friendly and sustainable chemical processes. This method offers mild and controllable ways to produce chemical adducts, indicating the role of fluoropyridines in green chemistry (Almendros et al., 2018).
Organic Synthesis and Chemical Properties
- Fluorinated pyridines, including various derivatives of 2-fluoropyridine, have been synthesized using methods like the Balz-Schiemann reaction. These compounds serve as precursors or intermediates in the production of various pharmaceuticals and have been studied for their unique chemical properties and reactivity (Matsumoto et al., 1984).
Mécanisme D'action
MK-7602 exhibits significant potential in treating type-2 diabetes. It functions as a DPP-4 inhibitor, which is responsible for the regulation of glucose metabolism. By inhibiting DPP-4, this compound enhances insulin secretion, reduces glucagon secretion, and improves insulin sensitivity.
Safety and Hazards
Propriétés
IUPAC Name |
2-(1,1-difluoroethyl)-5-fluoropyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3N/c1-7(9,10)6-3-2-5(8)4-11-6/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWYSONJGCNWUOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=C(C=C1)F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N,N-diethylacetamide](/img/structure/B2491983.png)
![2-(2-Methylphenyl)-4-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B2491984.png)
![2-(3-(2-methylindolin-1-yl)-3-oxopropyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B2491986.png)
![Ethyl 2-{3-[(ethoxycarbonyl)methyl]-1,6,7-trimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h]purin-8-yl}acetate](/img/structure/B2491987.png)

![5,7-Dimethyl-2H-[1,2,4]triazolo[4,3-c]pyrimidin-3-one](/img/structure/B2491990.png)
![Methyl 6-acetyl-2-(2-methoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2491993.png)

![8-methoxy-2H-[1,4]dioxepino[6,5-c]quinolin-5(3H)-one](/img/structure/B2491998.png)
![N-(4-ethoxybenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2491999.png)

![N-Cyclohexyl-3-[5-oxo-4-(2-phenylethyl)-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide](/img/structure/B2492002.png)
![(E)-ethyl 2-(3-(2H-chromen-3-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2492004.png)